Technical Monograph: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Technical Monograph: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Functional Class:
Executive Technical Summary
2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a specialized
Core Significance:
-
Medicinal Scaffold: It serves as a precursor for Indeno[1,2-c]pyrazoles , a class of fused heterocycles exhibiting potent anticancer (tubulin polymerization inhibition) and neuroprotective properties.
-
Multi-Target Ligand Design: The molecule combines the peripheral anionic site (PAS) binding motif of Donepezil (the dimethoxyindanone core) with a metal-chelating
-diketone/pyridine moiety. This makes it a prime candidate for developing Multi-Target Directed Ligands (MTDLs) that simultaneously inhibit AChE and modulate metal-induced A aggregation in Alzheimer’s disease. -
Chemical Reactivity: It exhibits strong keto-enol tautomerism, influencing its solubility, stability, and reactivity profiles in synthetic workflows.
Physicochemical Profile & Tautomerism
Understanding the tautomeric equilibrium of this compound is critical for accurate analytical characterization (NMR/HPLC) and synthetic planning.
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the diketo form and the enol form. In non-polar solvents (e.g., CDCl
-
Diketo Form: Reactive electrophile at C2; less stable in non-polar media.
-
Enol Form: Stabilized by a 6-membered pseudo-ring (H-bond); acts as a bidentate ligand for metal chelation.
Key Properties Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C | Base scaffold calculation |
| Molecular Weight | 297.31 g/mol | Stoichiometry |
| pKa (Calculated) | ~6.5 - 7.5 (Enolic proton) | Acidic C2-H allows facile deprotonation by weak bases |
| Solubility | Low in water; High in DCM, DMSO, THF | Lipophilic character dominates due to dimethoxy/indanone core |
| LogP (Predicted) | ~2.1 | Good Blood-Brain Barrier (BBB) penetration potential |
| Appearance | Yellow to Orange Solid | Color arises from extended conjugation in the enol form |
Synthetic Methodology: The "Make" Phase
The synthesis relies on a Claisen condensation strategy. The acidity of the
Protocol: Claisen Condensation
Objective: Synthesis of 2-isonicotinoyl-5,6-dimethoxy-1-indanone.
Reagents:
-
5,6-Dimethoxy-1-indanone (1.0 eq)[2]
-
Ethyl isonicotinate (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Sodium Methoxide (NaOMe)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF.
-
Deprotonation: Add 5,6-dimethoxy-1-indanone (1.0 eq) dissolved in THF dropwise at 0°C. Stir for 30 minutes. Observation: Evolution of H
gas; solution may darken as the enolate forms. -
Acylation: Add Ethyl isonicotinate (1.2 eq) dropwise.
-
Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Quench & Workup: Cool to 0°C. Quench carefully with 1N HCl until pH ~4–5. The product often precipitates as a solid due to the acidic enol form.
-
Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO
, DCM/MeOH gradient).
Visualization: Synthesis Pathway
Caption: Claisen condensation pathway utilizing base-mediated enolate formation followed by acylation.
Mechanistic Pharmacodynamics: The "Model" Phase
This molecule is rarely the final drug but rather a "warhead" carrier. Its biological activity is defined by two distinct mechanisms.
Acetylcholinesterase (AChE) Inhibition
The 5,6-dimethoxyindanone moiety is a proven pharmacophore that binds to the Peripheral Anionic Site (PAS) of AChE.[3]
-
Mechanism:
- stacking interactions with Trp286 in the enzyme's PAS. -
Effect: Blockade of the PAS prevents the enzyme-induced aggregation of Amyloid-Beta (A
) peptides, a hallmark of Alzheimer's pathology.
Metal Chelation & Neuroprotection
The
-
Significance: Dysregulated metal ions in the brain catalyze the production of Reactive Oxygen Species (ROS) and stabilize toxic A
oligomers. -
Action: This molecule acts as a chelator, sequestering redox-active metals, thereby reducing oxidative stress and inhibiting metal-induced A
aggregation.
Reactivity: Synthesis of Indeno-Pyrazoles
The most common application of this scaffold is its conversion into fused pyrazoles via reaction with hydrazines. These derivatives are potent Tubulin Polymerization Inhibitors .
Caption: Conversion of the beta-dicarbonyl scaffold into bioactive fused pyrazoles.
Experimental Validation Protocols
Analytical Characterization (Self-Validating Checks)
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
| Method | Expected Signature | Diagnostic Interpretation |
| Singlet at | Indicates the enolic proton involved in intramolecular H-bonding. Absence suggests hydrolysis or exclusive diketo form (rare in CDCl | |
| Singlet at | Two methoxy groups (6H). Confirms the integrity of the indanone core. | |
| IR Spectroscopy | Broad band 2500–3200 cm | Chelated OH stretch (Enol). |
| IR Spectroscopy | Strong band ~1600–1620 cm | Chelated Carbonyl (C=O...H-O). A standard ketone appears at ~1700 cm |
In Vitro Metal Chelation Assay
Purpose: To validate the neuroprotective potential via metal sequestration.
-
Preparation: Dissolve compound (50
M) in Methanol/HEPES buffer. -
Titration: Add aliquots of CuCl
or FeSO solution. -
Detection: Monitor UV-Vis spectrum (200–600 nm).
-
Result: A bathochromic shift (red shift) and isosbestic points indicate the formation of a stable Ligand-Metal complex.
References
-
PubChem. (n.d.).[1] 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Compound).[1][4] National Library of Medicine. Retrieved from [Link]
-
Turek, M., et al. (2017).[5] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.[5] Retrieved from [Link]
-
Mezeiova, E., et al. (2019).[3] Donepezil-like multifunctional agents: Design, synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry. (Contextual grounding for 5,6-dimethoxy-indanone pharmacophore).
-
Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. (Mechanistic basis for tautomerism analysis). Retrieved from [Link]
Sources
- 1. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | C17H15NO4 | CID 69001181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2-isonicotinoyl-5,6-diMethoxy-2,3-dihydro-1H-inden-1-one | 923571-15-7 [amp.chemicalbook.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
